Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-
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Overview
Description
Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]- is a complex organic compound with a unique structure that includes multiple functional groups such as amides, thiazolidinones, and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]- typically involves multi-step organic reactions One common method includes the condensation of 4-(acetylamino)benzaldehyde with thiosemicarbazide to form a Schiff base, which is then cyclized to produce the thiazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pH levels, and the use of specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Acetanilide, 4’-sulfanilyl-: Similar in structure but with different functional groups.
N-Acetyl-4,4’-diaminodiphenylsulfone: Shares some structural features but has distinct chemical properties.
Acetanilide, 4’-amino-: Another related compound with variations in functional groups.
Uniqueness
Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]- is unique due to its combination of functional groups and the specific arrangement of atoms within the molecule. This uniqueness contributes to its diverse range of applications and potential biological activities.
Properties
CAS No. |
64058-89-5 |
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Molecular Formula |
C21H18N4O3S2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[4-[(Z)-[3-[(Z)-(4-acetamidophenyl)methylideneamino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C21H18N4O3S2/c1-13(26)23-17-7-3-15(4-8-17)11-19-20(28)25(21(29)30-19)22-12-16-5-9-18(10-6-16)24-14(2)27/h3-12H,1-2H3,(H,23,26)(H,24,27)/b19-11-,22-12- |
InChI Key |
DNJIYWACQQNUIM-FMTWBRGNSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C\C3=CC=C(C=C3)NC(=O)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
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